molecular formula C12H9BrFNO2S B13850149 3-bromo-4-fluoro-N-phenylbenzenesulfonamide

3-bromo-4-fluoro-N-phenylbenzenesulfonamide

Cat. No.: B13850149
M. Wt: 330.17 g/mol
InChI Key: FBQVDAKHSIDPBL-UHFFFAOYSA-N
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Preparation Methods

3-bromo-4-fluoro-N-phenylbenzenesulfonamide is synthesized through an amidation reaction. The synthetic route involves the reaction of 3-bromo-4-fluoroaniline with benzenesulfonyl chloride under controlled conditions. The structure of the compound is confirmed using techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .

Chemical Reactions Analysis

3-bromo-4-fluoro-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine derivatives.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-bromo-4-fluoro-N-phenylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-bromo-4-fluoro-N-phenylbenzenesulfonamide can be compared with other sulfonamide derivatives such as:

  • 4-fluoro-N-phenylbenzenesulfonamide
  • 3-bromo-4-fluorobenzotrifluoride
  • 3-bromo-4-fluorobenzaldehyde

These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of both bromine and fluorine atoms in this compound makes it unique and potentially more versatile in its applications .

Properties

Molecular Formula

C12H9BrFNO2S

Molecular Weight

330.17 g/mol

IUPAC Name

3-bromo-4-fluoro-N-phenylbenzenesulfonamide

InChI

InChI=1S/C12H9BrFNO2S/c13-11-8-10(6-7-12(11)14)18(16,17)15-9-4-2-1-3-5-9/h1-8,15H

InChI Key

FBQVDAKHSIDPBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)Br

Origin of Product

United States

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